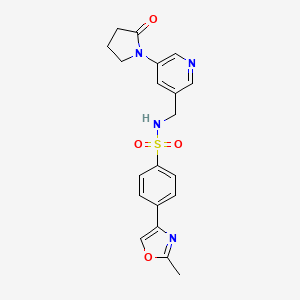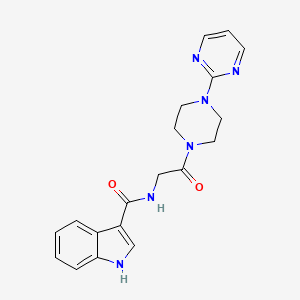![molecular formula C13H14N2O3S2 B2686609 {[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid CAS No. 731826-75-8](/img/structure/B2686609.png)
{[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound {[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid is a unique chemical with a complex structure . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The compound has a complex molecular structure. It has a linear formula of C21H22N4O3S2 and a molecular weight of 442.562 .
Wissenschaftliche Forschungsanwendungen
Aldose Reductase Inhibitors
Compounds with the thienopyrimidin structure, similar to the mentioned chemical, have been evaluated for their aldose reductase inhibitory activity. This is significant for diabetic research, as aldose reductase plays a key role in the development of diabetic complications by promoting the accumulation of sorbitol. Studies have shown that certain derivatives exhibit potent inhibitory activity in vitro, although their in vivo effectiveness varies. This suggests potential applications in managing diabetes-related complications (Ogawva et al., 1993).
Synthesis of Heterocyclic Compounds
Research into the synthesis of heterocyclic compounds utilizing derivatives similar to the mentioned chemical has led to the creation of novel structures. These studies contribute to the broader field of organic chemistry, providing insights into the synthesis and functionalization of complex molecules for various applications, including medicinal chemistry (Zadorozhny et al., 2008).
Antiinflammatory Activity
Some derivatives of thienopyrimidin compounds have been synthesized and tested for their antiinflammatory activity. Research in this area highlights the potential therapeutic applications of these compounds in treating inflammation. However, the specific mechanisms and efficacy of these compounds require further investigation to fully understand their therapeutic potential and applicability (Ackrell et al., 1978).
Antimicrobial Activities
The synthesis of novel derivatives based on the thienopyrimidin scaffold and their subsequent evaluation for antimicrobial activities represent another area of interest. These studies aim to discover new antimicrobial agents that can address the growing challenge of antibiotic resistance (Sabry et al., 2013).
Antitumor Activity
Research has also been conducted on the synthesis of thienopyrimidine derivatives containing various moieties, including thiosemicarbazide, to evaluate their antitumor activity. This highlights the potential of such compounds in cancer research, where there is a continuous search for novel therapeutic agents (Salib et al., 2016).
Safety and Hazards
Wirkmechanismus
Target of action
The primary targets of a compound like “{[(4-Oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid” would likely be specific proteins or enzymes within the cell. These targets are usually identified through a combination of biochemical assays and computational modeling.
Eigenschaften
IUPAC Name |
2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c16-10(17)6-19-5-9-14-12(18)11-7-3-1-2-4-8(7)20-13(11)15-9/h1-6H2,(H,16,17)(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPVNFQTWXVSFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CSCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({[(3,5-dichloroanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one](/img/structure/B2686526.png)








![N-benzyl-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2686542.png)
![4-[(2,4-Dimethylphenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2686546.png)


